Home > Products > Screening Compounds P99681 > N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide
N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide -

N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide

Catalog Number: EVT-4414676
CAS Number:
Molecular Formula: C27H23BrN2O3
Molecular Weight: 503.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100)

Compound Description: MPC-3100 is a purine-based Hsp90 inhibitor. [] It exhibits good in vitro profiles and demonstrates a characteristic molecular biomarker signature of Hsp90 inhibition both in vitro and in vivo. [] MPC-3100 also displays favorable pharmacokinetic properties and significant antitumor effects in several human cancer xenograft models. []

Relevance: While structurally distinct from N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide, MPC-3100 shares the presence of a 6-bromo-1,3-benzodioxol-5-yl moiety. This shared substructure suggests a potential point of commonality for further investigation regarding structure-activity relationships.

Relevance: Ivacaftor shares the quinolinecarboxamide core structure with N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide. This structural similarity, despite different substituents, may be valuable for exploring potential applications or off-target effects related to the quinolinecarboxamide scaffold.

Compound Description: G-1 is a selective agonist of the G protein-coupled estrogen receptor (GPER). [] In multiple myeloma models, G-1 exhibits potent anti-tumor activity by inhibiting the survival of myeloma cell lines and primary myeloma cells. [] It induces G2/M cell cycle arrest and dose-dependent apoptosis, evidenced by Annexin V/7AAD staining and increased active caspase levels. [] G-1 also demonstrates synergistic effects with bortezomib in MM1S cells and ibrutinib in BCMW1 cells. [] Notably, G-1 treatment leads to the expression of the tumor suppressor miR-29b and downregulates its targets, CDK6 and MCL-1. []

Relevance: G-1 shares the 6-bromo-1,3-benzodioxol-5-yl substituent with N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide. This overlap, despite differences in the core structure, might provide insights into potential binding interactions or pharmacological profiles associated with this specific substituent.

Compound Description: G15 is an antagonist of the G protein-coupled estrogen receptor 1 (GPER). [] When administered to the rostral anterior cingulate cortex of rats, G15 effectively blocked pain-related aversion. []

Relevance: G15, similar to N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide, incorporates a 6-bromo-1,3-benzodioxol-5-yl group within its structure. This shared structural element, although present in different molecular contexts, could be valuable for investigating potential interactions with biological targets or exploring structure-activity relationships.

Properties

Product Name

N-1,3-benzodioxol-5-yl-6-bromo-2-(4-tert-butylphenyl)-4-quinolinecarboxamide

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxamide

Molecular Formula

C27H23BrN2O3

Molecular Weight

503.4 g/mol

InChI

InChI=1S/C27H23BrN2O3/c1-27(2,3)17-6-4-16(5-7-17)23-14-21(20-12-18(28)8-10-22(20)30-23)26(31)29-19-9-11-24-25(13-19)33-15-32-24/h4-14H,15H2,1-3H3,(H,29,31)

InChI Key

YDNVEEJTXQZSOZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC5=C(C=C4)OCO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.